N-(4-acetylphenyl)-3,4-dichlorobenzamide
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Overview
Description
N-(4-acetylphenyl)-3,4-dichlorobenzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzamide moiety substituted with two chlorine atoms at the 3 and 4 positions. The molecular structure of this compound imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3,4-dichlorobenzamide typically involves the reaction of 4-acetylphenylamine with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line spectroscopic techniques to ensure the purity and yield of the product. The final product is purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: N-(4-acetylphenyl)-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in anhydrous solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-acetylphenyl)-3,4-dichlorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
- N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide
- N-(4-acetylphenyl)-N-(diphenylphosphino)-p,p-diphenylphosphinous amide
- 4-acetylphenyl cyanate
Comparison: N-(4-acetylphenyl)-3,4-dichlorobenzamide is unique due to the presence of two chlorine atoms on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-(4-acetylphenyl)-3,4-dichlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)11-4-7-13(16)14(17)8-11/h2-8H,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODLHUZYTNALJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356762 |
Source
|
Record name | N-(4-acetylphenyl)-3,4-dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5246-14-0 |
Source
|
Record name | N-(4-acetylphenyl)-3,4-dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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